

Validating ML347 Target Engagement in Cells: A Comparative Guide

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Compound of Interest

Compound Name: ML347

Cat. No.: B15544788

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This guide provides a comprehensive comparison of methods to validate the cellular target engagement of **ML347**, a selective inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and ALK2. We present objective comparisons of **ML347** with alternative inhibitors, supported by experimental data and detailed protocols for key validation assays.

Introduction to ML347 and its Target

ML347 is a potent and highly selective small molecule inhibitor of ALK1 and ALK2, which are Type I receptors for Bone Morphogenetic Proteins (BMPs).^[1] These receptors are serine/threonine kinases that play a crucial role in the transforming growth factor-beta (TGF- β) signaling pathway. Upon binding of a BMP ligand, ALK1/ALK2 form a complex with a Type II receptor, leading to the phosphorylation and activation of downstream signaling molecules, primarily Smad1 and Smad5.^[2] Activated Smad1/5 then translocates to the nucleus to regulate gene expression involved in various cellular processes, including cell differentiation, proliferation, and apoptosis.

ML347 acts as an ATP-competitive inhibitor, blocking the kinase activity of ALK1 and ALK2, thereby preventing the phosphorylation of Smad1/5.^[1] Its high selectivity for ALK1/ALK2 over other TGF- β family receptors, such as ALK3, makes it a valuable tool for studying specific BMP signaling pathways.

Comparative Analysis of ALK Inhibitors

The efficacy and selectivity of **ML347** can be benchmarked against other commonly used BMP receptor inhibitors, such as Dorsomorphin and LDN-193189. While these compounds also target ALK receptors, they exhibit different selectivity profiles.

Compound	Target(s)	IC50 (nM)	Selectivity Profile	Reference
ML347	ALK1, ALK2	ALK1: 46, ALK2: 32	>300-fold selective for ALK1/2 over ALK3	[1][3]
Dorsomorphin	ALK2, ALK3, ALK6, AMPK	ALK2: ~500 (cellular assay)	Also inhibits AMPK and other kinases	
LDN-193189	ALK2, ALK3	ALK2: 5, ALK3: 30	More potent than Dorsomorphin, also inhibits ALK3	

Experimental Validation of Target Engagement

Confirming that **ML347** engages its intended targets, ALK1 and ALK2, within a cellular context is critical for interpreting experimental results. This can be achieved through direct and indirect methods.

Direct Target Engagement Assays

1. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to directly assess the binding of a compound to its target protein in intact cells. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

2. NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method that measures the binding of a test compound to a target protein fused to NanoLuc® luciferase. A fluorescent tracer that also binds to the target is displaced by the test compound, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).

Indirect Target Engagement Assay

1. Western Blot for Phospho-Smad1/5

Since the primary downstream effect of ALK1/ALK2 activation is the phosphorylation of Smad1 and Smad5, measuring the levels of phosphorylated Smad1/5 (pSmad1/5) is a robust indirect method to confirm **ML347**'s target engagement and inhibitory activity.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol for ALK1/ALK2

This protocol is adapted from established CETSA procedures.

- Cell Culture and Treatment:
 - Culture cells expressing endogenous or overexpressed ALK1/ALK2 to 70-80% confluency.
 - Treat cells with varying concentrations of **ML347** or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
- Thermal Challenge:
 - Harvest and wash cells with PBS.
 - Resuspend cells in PBS and aliquot into PCR tubes.
 - Heat the cell suspensions at a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.
- Cell Lysis and Protein Quantification:

- Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
- Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
- Transfer the supernatant to a new tube and determine the protein concentration.
- Western Blot Analysis:
 - Normalize protein concentrations and prepare samples for SDS-PAGE.
 - Perform Western blotting using primary antibodies specific for ALK1 or ALK2.
 - Quantify the band intensities to determine the amount of soluble protein at each temperature. A shift in the melting curve to a higher temperature in the presence of **ML347** indicates target engagement.

NanoBRET™ Target Engagement Assay Protocol for ALK2

This protocol is based on commercially available NanoBRET™ assays.

- Cell Preparation:
 - Transfect HEK293 cells with a vector expressing an ALK2-NanoLuc® fusion protein.
 - Seed the transfected cells into 384-well plates and incubate overnight.
- Compound and Tracer Addition:
 - Pre-treat the cells with the NanoBRET™ Tracer K-11.
 - Add serial dilutions of **ML347** or a reference compound (e.g., LDN-193189) to the wells and incubate for 1 hour.
- BRET Measurement:

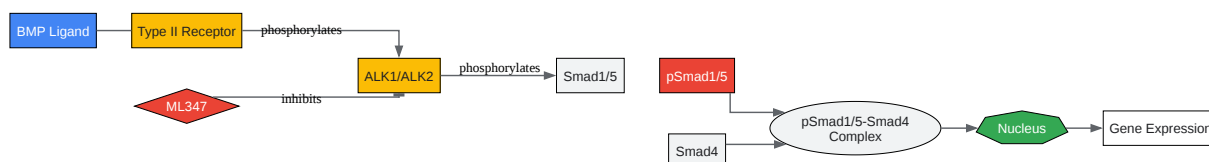
- Measure the BRET signal using a plate reader equipped for luminescence and fluorescence detection.
- A decrease in the BRET signal with increasing concentrations of **ML347** indicates competitive binding to ALK2.
- Data Analysis:
 - Calculate IC50 values by plotting the BRET ratio against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Protocol for Phospho-Smad1/5

- Cell Culture and Treatment:
 - Plate cells and allow them to adhere.
 - Starve cells in serum-free media for several hours before treatment.
 - Pre-treat cells with various concentrations of **ML347**, Dorsomorphin, or LDN-193189 for 1 hour.
 - Stimulate the cells with a BMP ligand (e.g., BMP2, BMP4, or BMP6) for 30-60 minutes to induce Smad1/5 phosphorylation.
- Cell Lysis:
 - Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification and Western Blot:
 - Determine protein concentration using a BCA assay.
 - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with 5% BSA or non-fat milk in TBST.

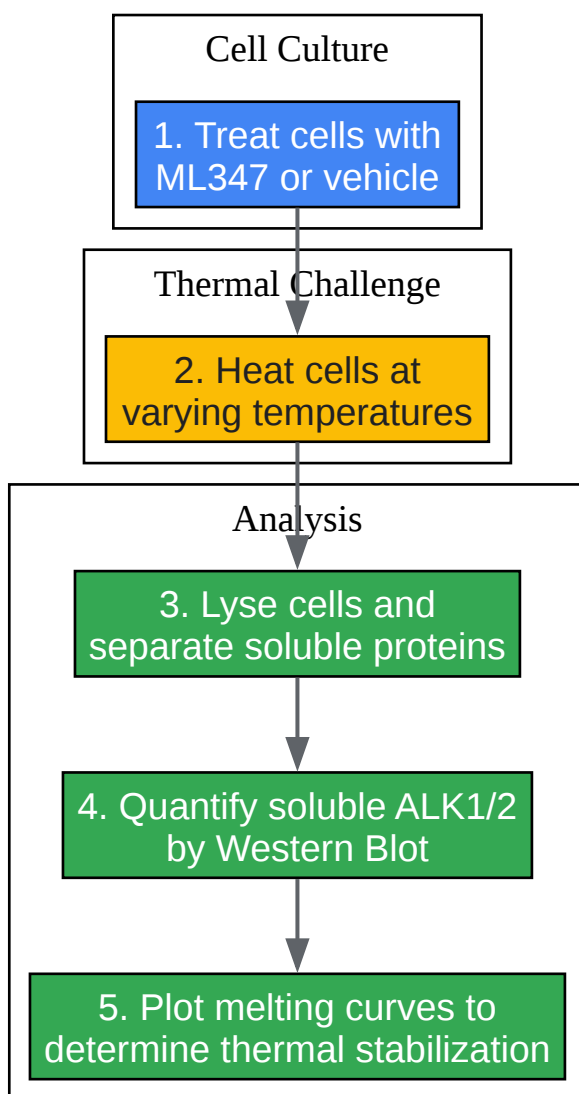
- Incubate the membrane with a primary antibody specific for phospho-Smad1/5 (Ser463/465).
- Also, probe for total Smad1 and a loading control (e.g., GAPDH or β -actin) on the same or a separate blot.
- Incubate with an appropriate HRP-conjugated secondary antibody.
- Detection and Analysis:
 - Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
 - Quantify the band intensities and normalize the pSmad1/5 signal to total Smad1 and the loading control. A dose-dependent decrease in the pSmad1/5 signal in the presence of the inhibitor confirms target engagement and functional inhibition.

Visualizations



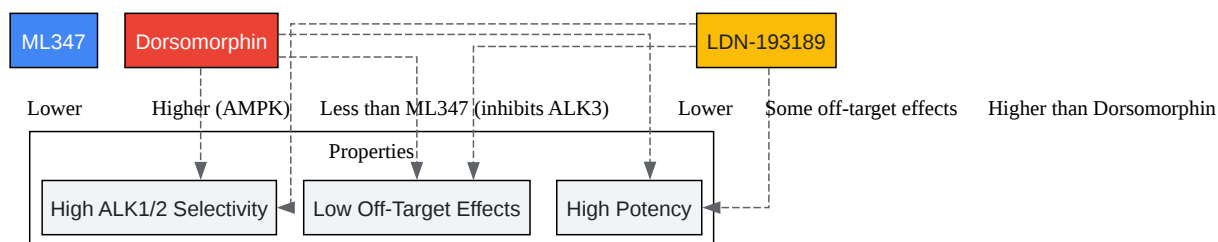
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ML347 inhibits the ALK1/ALK2-mediated phosphorylation of Smad1/5.



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Workflow for the Cellular Thermal Shift Assay (CETSA).



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Logical comparison of **ML347** with alternative ALK inhibitors.

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